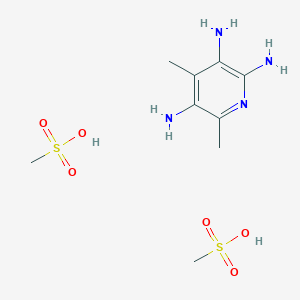![molecular formula C20H16ClNO5 B14491527 1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene CAS No. 65662-91-1](/img/structure/B14491527.png)
1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene is a complex organic compound characterized by the presence of a chloro-nitroethane group attached to a tribenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene typically involves the nitration of ethane derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. For example, the nitration of ethane can be achieved using nitric acid, while chlorination can be performed using chlorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amine-substituted derivatives.
Applications De Recherche Scientifique
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, affecting the oxidative state of the target molecules. The chloro group can participate in substitution reactions, altering the structure and function of the target molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloronitroethane: A simpler compound with similar functional groups but lacking the tribenzene structure.
Nitrobenzene: Contains a nitro group attached to a benzene ring, used in various industrial applications.
Chlorobenzene: Contains a chloro group attached to a benzene ring, used as a solvent and intermediate in chemical synthesis.
Uniqueness
1,1’,1’'-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene is unique due to its combination of chloro and nitro groups attached to a tribenzene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65662-91-1 |
|---|---|
Formule moléculaire |
C20H16ClNO5 |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
(2-chloro-2-nitro-1,1-diphenoxyethoxy)benzene |
InChI |
InChI=1S/C20H16ClNO5/c21-19(22(23)24)20(25-16-10-4-1-5-11-16,26-17-12-6-2-7-13-17)27-18-14-8-3-9-15-18/h1-15,19H |
Clé InChI |
AANGEBOWWURCDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(C([N+](=O)[O-])Cl)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
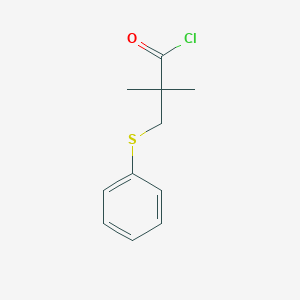
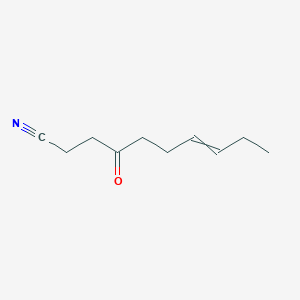
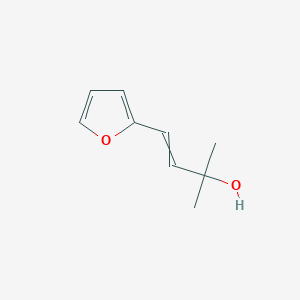
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
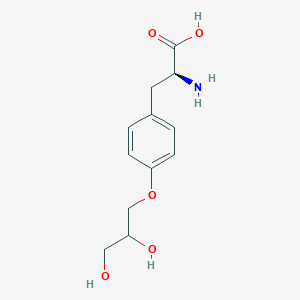

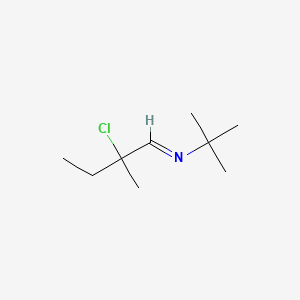

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
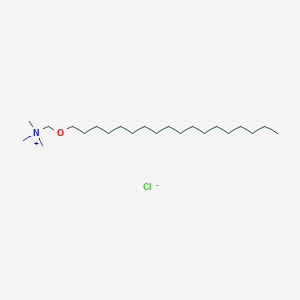
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
